molecular formula C12H15BrFNO2 B13490356 tert-Butyl (4-bromo-3-fluorobenzyl)carbamate

tert-Butyl (4-bromo-3-fluorobenzyl)carbamate

Cat. No.: B13490356
M. Wt: 304.15 g/mol
InChI Key: JLZOOUVXWMIFDM-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-3-fluorobenzyl)carbamate: is an organic compound with the molecular formula C12H15BrFNO2. It is a derivative of carbamate, where the carbamate group is attached to a benzyl ring substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-3-fluorobenzyl)carbamate typically involves the reaction of 4-bromo-3-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (4-bromo-3-fluorobenzyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (4-bromo-3-fluorobenzyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays. It can also be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison: tert-Butyl (4-bromo-3-fluorobenzyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

JLZOOUVXWMIFDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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